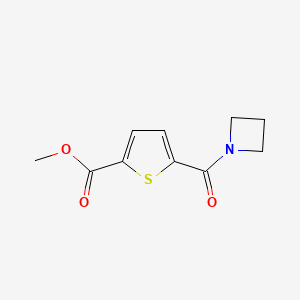
Methyl 5-(azetidine-1-carbonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(azetidine-1-carbonyl)thiophene-2-carboxylate, commonly known as MATC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MATC is a heterocyclic compound that contains a thiophene ring and an azetidine ring, making it a unique and versatile compound.
Aplicaciones Científicas De Investigación
MATC has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MATC has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In materials science, MATC has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, MATC has been used as a reagent for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of MATC is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In antimicrobial and antifungal applications, MATC is believed to disrupt the cell membrane of the microorganisms, leading to their death. In cancer treatment, MATC is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
MATC has been shown to have various biochemical and physiological effects, depending on the application. In antimicrobial and antifungal applications, MATC has been shown to have a broad spectrum of activity against various microorganisms, including bacteria, fungi, and viruses. In cancer treatment, MATC has been shown to inhibit the growth of cancer cells and induce apoptosis. In materials science, MATC has been used as a building block for the synthesis of novel materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MATC has several advantages for lab experiments, including its high purity and yield, its versatility as a building block for the synthesis of various compounds, and its broad spectrum of activity against microorganisms. However, there are also limitations to the use of MATC in lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study and application of MATC. In medicinal chemistry, further studies are needed to explore the potential use of MATC in cancer treatment and other therapeutic applications. In materials science, further studies are needed to explore the properties of novel materials synthesized using MATC as a building block. In organic synthesis, further studies are needed to explore the potential use of MATC as a reagent for the synthesis of various compounds. Additionally, further studies are needed to explore the potential toxicity and safety of MATC, as well as its environmental impact.
Métodos De Síntesis
MATC can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with azetidine-1-carbonyl chloride. The final step involves the methylation of the resulting compound with methyl iodide. This synthesis method has been reported to yield high purity and high yield of MATC.
Propiedades
IUPAC Name |
methyl 5-(azetidine-1-carbonyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-10(13)8-4-3-7(15-8)9(12)11-5-2-6-11/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTDTQQYNSKDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
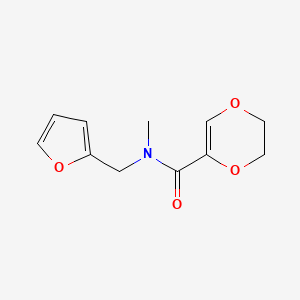
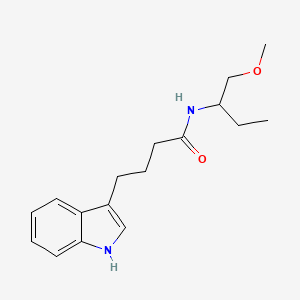
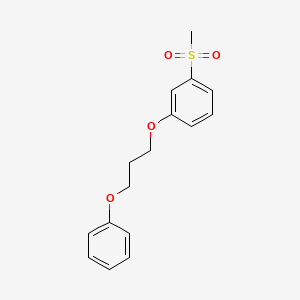
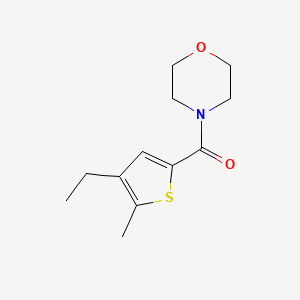
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
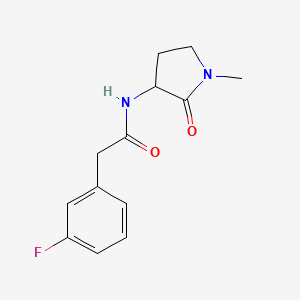
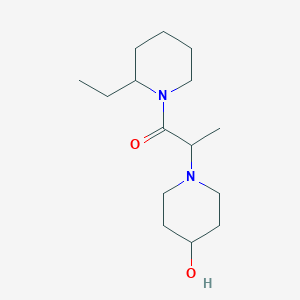
![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)
